molecular formula C10H9ClO3 B12580478 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- CAS No. 500230-62-6

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]-

Cat. No.: B12580478
CAS No.: 500230-62-6
M. Wt: 212.63 g/mol
InChI Key: QCGCAQZNMFCZLJ-UHFFFAOYSA-N
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Description

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is an organic compound with the molecular formula C4H5ClO3. It is a derivative of 1,3-dioxolan-2-one, featuring a chloromethyl group attached to the phenyl ring. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- typically involves the reaction of 1,3-dioxolan-2-one with chloromethyl benzene under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification and crystallization to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or other reduced forms of the compound .

Scientific Research Applications

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of polymers and other industrial materials.

Mechanism of Action

The mechanism of action of 1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- involves its interaction with specific molecular targets and pathways. The chloromethyl group can react with nucleophiles in biological systems, leading to various biochemical effects. The compound’s structure allows it to participate in different types of chemical reactions, influencing its activity and applications .

Comparison with Similar Compounds

Similar Compounds

    1,3-Dioxolan-2-one: The parent compound without the chloromethyl group.

    4-Phenyl-1,3-dioxolan-2-one: A similar compound with a phenyl group instead of a chloromethyl group.

    4-(Hydroxymethyl)-1,3-dioxolan-2-one: A derivative with a hydroxymethyl group.

Uniqueness

1,3-Dioxolan-2-one, 4-[3-(chloromethyl)phenyl]- is unique due to the presence of the chloromethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

CAS No.

500230-62-6

Molecular Formula

C10H9ClO3

Molecular Weight

212.63 g/mol

IUPAC Name

4-[3-(chloromethyl)phenyl]-1,3-dioxolan-2-one

InChI

InChI=1S/C10H9ClO3/c11-5-7-2-1-3-8(4-7)9-6-13-10(12)14-9/h1-4,9H,5-6H2

InChI Key

QCGCAQZNMFCZLJ-UHFFFAOYSA-N

Canonical SMILES

C1C(OC(=O)O1)C2=CC=CC(=C2)CCl

Origin of Product

United States

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